molecular formula C29H27Cl2N3O6S B11085922 Methyl 4-[({1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Methyl 4-[({1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11085922
M. Wt: 616.5 g/mol
InChI Key: PTRBRYZDIYAZGV-UHFFFAOYSA-N
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Description

Methyl 4-[({1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, dimethoxyphenyl, and thioxoimidazolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the dichlorophenyl and dimethoxyphenyl precursors, followed by their coupling under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like crystallization or chromatography are commonly employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Methyl 4-[({1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[({1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2,4-dichlorophenyl)-1-cyclopentanecarboxylate
  • Methyl 1-(3,4-dichlorophenyl)-1-cyclopentanecarboxylate

Uniqueness

Methyl 4-[({1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H27Cl2N3O6S

Molecular Weight

616.5 g/mol

IUPAC Name

methyl 4-[[2-[1-(3,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H27Cl2N3O6S/c1-38-24-11-4-17(14-25(24)39-2)12-13-33-23(16-26(35)32-19-7-5-18(6-8-19)28(37)40-3)27(36)34(29(33)41)20-9-10-21(30)22(31)15-20/h4-11,14-15,23H,12-13,16H2,1-3H3,(H,32,35)

InChI Key

PTRBRYZDIYAZGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC(=C(C=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)C(=O)OC)OC

Origin of Product

United States

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